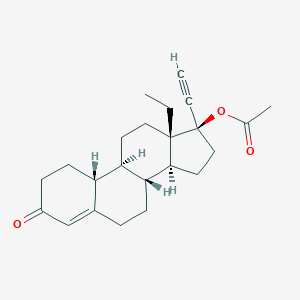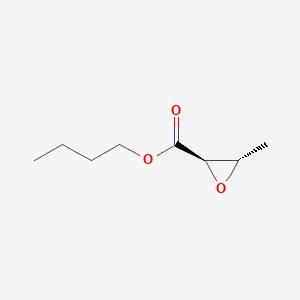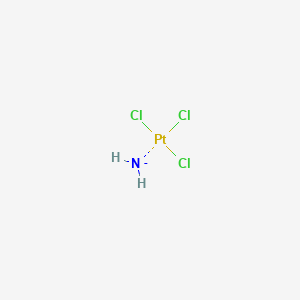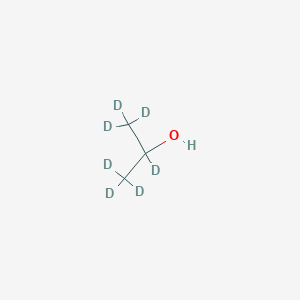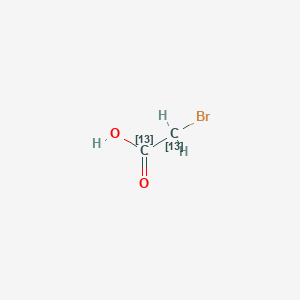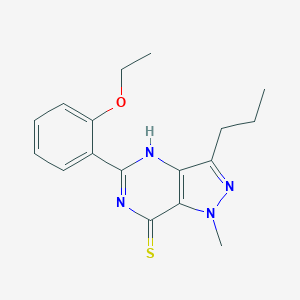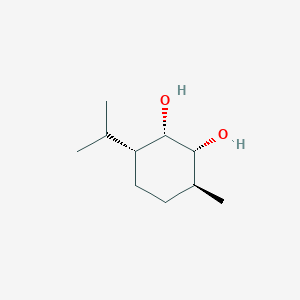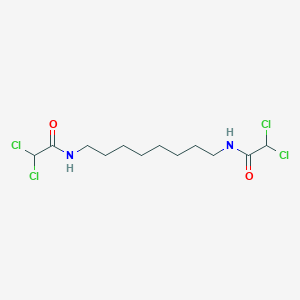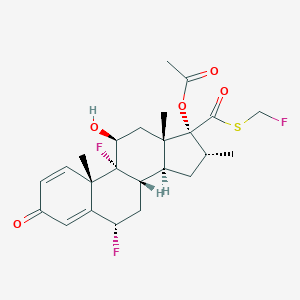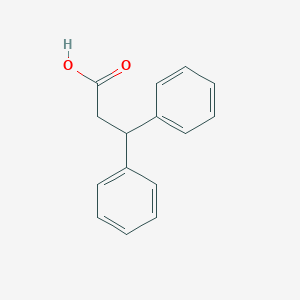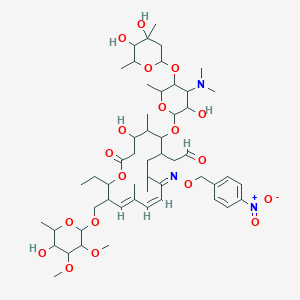
para-Nitrobenzyl-oxime-tylosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Para-nitrobenzyl-oxime-tylosine is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of tylosin, a macrolide antibiotic, and has been synthesized through a multistep process. The purpose of
作用機序
The mechanism of action of para-nitrobenzyl-oxime-tylosine involves the binding of the compound to the ribosome. The para-nitrobenzyl group of the compound interacts with the ribosome, preventing the elongation of the peptide chain. This inhibition can be reversed by the addition of light, which cleaves the para-nitrobenzyl group and restores the activity of the compound.
生化学的および生理学的効果
Para-nitrobenzyl-oxime-tylosine has been shown to have biochemical and physiological effects. Inhibition of protein synthesis by this compound can lead to the accumulation of misfolded proteins, which can trigger the unfolded protein response. This response can lead to the activation of various signaling pathways, which can have downstream effects on cellular processes.
実験室実験の利点と制限
One of the advantages of using para-nitrobenzyl-oxime-tylosine in lab experiments is its reversible inhibition of protein synthesis. This allows for the precise control of protein synthesis and can be used to study the effects of protein synthesis inhibition on cellular processes. However, one of the limitations of using this compound is its potential toxicity. Careful consideration should be given to the concentration of the compound used in experiments to avoid any adverse effects.
将来の方向性
Para-nitrobenzyl-oxime-tylosine has potential applications in various fields, including synthetic biology, biochemistry, and pharmacology. One future direction for this compound is its use as a tool to study the effects of protein synthesis inhibition on cellular processes. Another direction is the development of new derivatives of para-nitrobenzyl-oxime-tylosine with improved properties, such as increased specificity and reduced toxicity. Finally, the use of this compound in vivo studies could provide insights into the potential therapeutic applications of protein synthesis inhibition.
合成法
The synthesis of para-nitrobenzyl-oxime-tylosine involves a multistep process that starts with the protection of the 3-hydroxyl group of tylosin. This is followed by the selective oxidation of the 2-hydroxyl group to form a ketone intermediate. The ketone intermediate is then reacted with para-nitrobenzyl-hydroxylamine to form the oxime derivative. The final step involves the deprotection of the 3-hydroxyl group to yield para-nitrobenzyl-oxime-tylosine.
科学的研究の応用
Para-nitrobenzyl-oxime-tylosine has been used in various scientific research applications. One of the most promising applications is its use as a tool to study protein synthesis. This compound has been shown to inhibit protein synthesis by binding to the ribosome and preventing the elongation of the peptide chain. This inhibition can be reversed by the addition of light, which cleaves the para-nitrobenzyl group and restores the activity of the compound.
特性
CAS番号 |
145144-30-5 |
|---|---|
製品名 |
para-Nitrobenzyl-oxime-tylosine |
分子式 |
C53H83N3O19 |
分子量 |
1066.2 g/mol |
IUPAC名 |
2-[(10Z,11Z,13E)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-10-[(4-nitrophenyl)methoxyimino]-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C53H83N3O19/c1-13-40-36(27-68-52-49(67-12)48(66-11)44(60)31(5)71-52)22-28(2)14-19-38(54-69-26-34-15-17-37(18-16-34)56(64)65)29(3)23-35(20-21-57)46(30(4)39(58)24-41(59)73-40)75-51-45(61)43(55(9)10)47(32(6)72-51)74-42-25-53(8,63)50(62)33(7)70-42/h14-19,21-22,29-33,35-36,39-40,42-52,58,60-63H,13,20,23-27H2,1-12H3/b19-14-,28-22+,54-38+ |
InChIキー |
FASAVLQPELYIAC-ISHIWQPESA-N |
異性体SMILES |
CCC1C(/C=C(/C=C\C(=N/OCC2=CC=C(C=C2)[N+](=O)[O-])\C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)CC=O)C)\C)COC5C(C(C(C(O5)C)O)OC)OC |
SMILES |
CCC1C(C=C(C=CC(=NOCC2=CC=C(C=C2)[N+](=O)[O-])C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)CC=O)C)C)COC5C(C(C(C(O5)C)O)OC)OC |
正規SMILES |
CCC1C(C=C(C=CC(=NOCC2=CC=C(C=C2)[N+](=O)[O-])C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)CC=O)C)C)COC5C(C(C(C(O5)C)O)OC)OC |
同義語 |
para-nitrobenzyl-oxime-tylosine S 5556 S-5556 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



